molecular formula C9H9N B2862073 2-Ethynyl-3,5-dimethylpyridine CAS No. 1824106-36-6

2-Ethynyl-3,5-dimethylpyridine

Cat. No. B2862073
CAS RN: 1824106-36-6
M. Wt: 131.178
InChI Key: VRKQKZIFNKUYPC-UHFFFAOYSA-N
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Description

2-Ethynyl-3,5-dimethylpyridine is a chemical compound . It is a derivative of pyridine, which is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-3,5-dimethylpyridine is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom . The molecular formula is C9H13N .


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .


Physical And Chemical Properties Analysis

2-Ethynyl-3,5-dimethylpyridine has a molecular weight of 135.21 . It is stored at room temperature under an inert atmosphere . The physical form is liquid .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Ethynylpyridine derivatives have been utilized in diverse chemical syntheses and reactions. A novel approach for the stereoselective introduction of an ethynyl group using a silicon tether was developed, demonstrating the utility in synthesizing 2'-deoxy-2'-C-ethynyl nucleosides, which are considered as novel antimetabolites (Sukeda, Ichikawa, Matsuda, & Shuto, 2003). Additionally, the electrochemical oxidation of N-substituted 1,4- and 1,2-dihydropyridine derivatives was studied, offering insights into the electrooxidation processes, which are crucial for understanding their chemical behavior and potential applications in electronic materials (Stradiņš, Ogle, Kadysh, Baumane, Gavars, & Duburs, 1987).

Molecular Structures and Properties

The reaction of 2,5-diethynylpyridine with dimesitylborane led to the unexpected formation of a tris-hydroboration product, showcasing the complex reactions ethynylpyridines can undergo and their potential in creating novel molecular structures (Entwistle, Batsanov, Howard, Fox, & Marder, 2004). Similarly, the study of 2-ethynylpyridine dimers using IR spectroscopy and theoretical calculations provided valuable information on hydrogen-bonded complexes, which is significant for understanding their role in molecular recognition and the design of supramolecular assemblies (Bakarić & Spanget-Larsen, 2018).

Potential Applications

2-Ethynylpyridine derivatives have shown promise in various applications beyond traditional chemical synthesis. For instance, their role as nitrification inhibitors in soil demonstrates the potential for agricultural applications, indicating how these compounds can be utilized to improve fertilizer efficiency and reduce environmental impact (McCarty & Bremner, 1990). Furthermore, the synthesis and biological evaluation of novel di-hydropyridine analogs as potent antioxidants highlight the biomedical significance of ethynylpyridine derivatives, suggesting their potential in drug discovery and as therapeutic agents (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Safety and Hazards

2-Ethynyl-3,5-dimethylpyridine is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-ethynyl-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-9-8(3)5-7(2)6-10-9/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKQKZIFNKUYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-3,5-dimethylpyridine

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